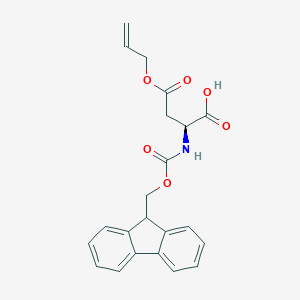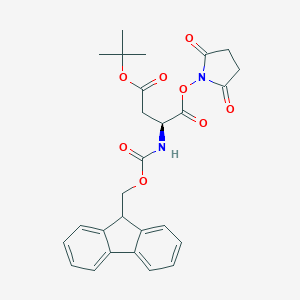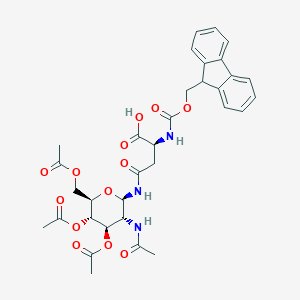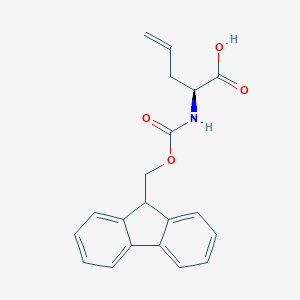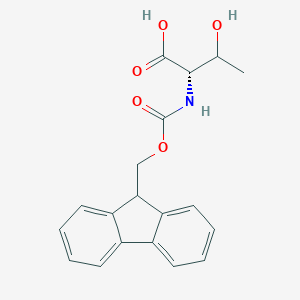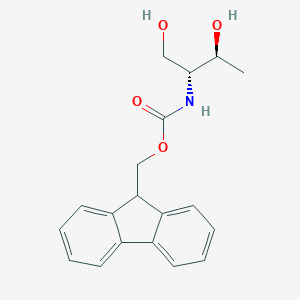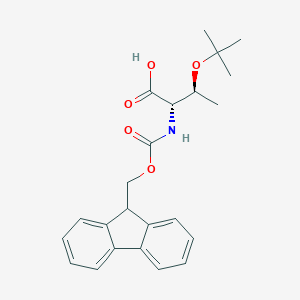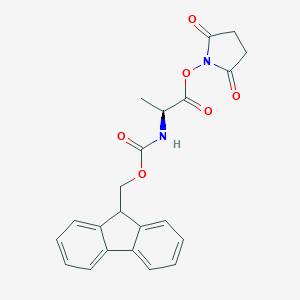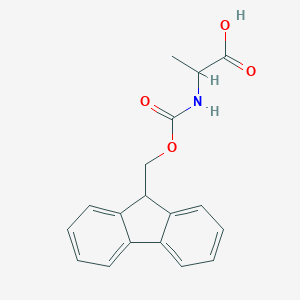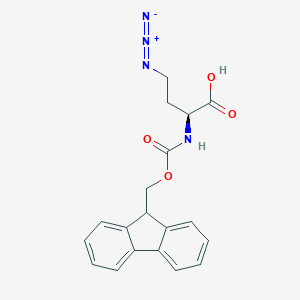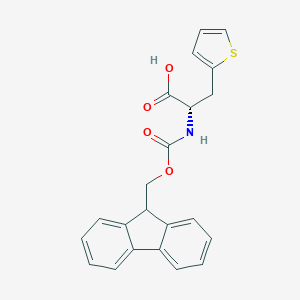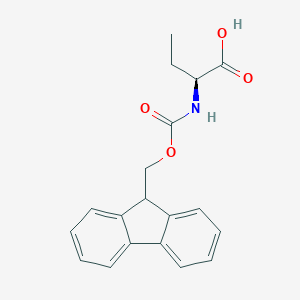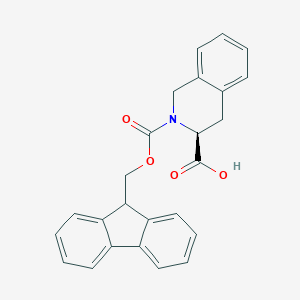
Fmoc-D-Ser-OH
概要
説明
Fmoc-D-Ser-OH is an N-Fmoc-protected form of D-Serine . It appears as a white to light yellow crystal powder .
Synthesis Analysis
Fmoc-D-Ser-OH is used in peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The empirical formula of Fmoc-D-Ser-OH is C18H17NO5 . Its molecular weight is 327.33 . The SMILES string representation isOCC@@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis
Fmoc-D-Ser-OH is used in Fmoc solid-phase peptide synthesis . It is also used in the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation .Physical And Chemical Properties Analysis
Fmoc-D-Ser-OH has an optical activity of [α]20/D +12.5±1.0°, c = 1% in DMF . Its melting point is 108-112 °C .科学的研究の応用
Fmoc-D-Ser-OH in Peptide Synthesis
- Specific Scientific Field : Biochemistry, specifically Peptide Synthesis .
- Summary of the Application : Fmoc-D-Ser-OH is a standard building block for the introduction of D-serine amino-acid residues in Fmoc Solid Phase Peptide Synthesis (SPPS) . It’s used in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide bonds.
- Methods of Application or Experimental Procedures : In Fmoc SPPS, the peptide chain is assembled stepwise, one amino acid at a time. The amino acid to be added is protected by the Fmoc group at the amino terminus, and the carboxyl group of the last amino acid added to the chain is activated to react with the amino group of the incoming amino acid. The Fmoc group is then removed, and the next amino acid is added. This cycle is repeated until the desired peptide sequence is obtained .
Hydrolysis of Fmoc-Protected Amino Ester
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Fmoc-D-Ser-OH is used in the hydrolysis of Fmoc-protected amino esters. This process is important for the preparation of amino acids for solid-phase peptide synthesis (SPPS) .
- Methods of Application or Experimental Procedures : The process involves the use of calcium (II) iodide as a protective agent for the Fmoc protecting group. The reaction conditions are optimized for a broad scope of amino esters .
- Results or Outcomes : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Synthesis of Phosphoserine Peptides
- Specific Scientific Field : Biochemistry .
- Summary of the Application : Fmoc-D-Ser-OH is used in the synthesis of phosphoserine peptides .
- Methods of Application or Experimental Procedures : The process involves the use of Fmoc-D-Ser-OH in the Fmoc SPPS global phosphorylation methodology .
- Results or Outcomes : The result of this process is a phosphoserine peptide .
Construction of Hydrogels
- Specific Scientific Field : Materials Science .
- Summary of the Application : Fmoc-D-Ser-OH, along with other Fmoc-functionalized amino acids and peptides, are used to construct hydrogels .
- Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the specific type of hydrogel being constructed .
- Results or Outcomes : The result of this process is a hydrogel, which can find a wide range of applications .
Synthesis of Free C-Terminal Peptide Acids
- Specific Scientific Field : Biochemistry .
- Summary of the Application : Fmoc-D-Ser-OH is used in the synthesis of free C-terminal peptide acids .
- Methods of Application or Experimental Procedures : The process involves the use of linkers such as Wang, Sasrin, 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB), and 2-chlorotritryl .
- Results or Outcomes : The result of this process is a peptide with a free C-terminal acid .
Biomedical Applications
- Specific Scientific Field : Biomedicine .
- Summary of the Application : Fmoc-D-Ser-OH is used in the construction of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides for potential biomedical applications .
- Methods of Application or Experimental Procedures : The process involves the use of Fmoc-D-Ser-OH in the synthesis of Fmoc-derivatized cationic hexapeptides, which are then used to construct hydrogels .
- Results or Outcomes : The result of this process is a hydrogel that can be used for various biomedical applications, such as tissue engineering .
Green Chemistry
- Specific Scientific Field : Green Chemistry .
- Summary of the Application : Fmoc-D-Ser-OH is used in the hydrolysis of Fmoc-protected amino esters using green calcium (II) iodide as a protective agent .
- Methods of Application or Experimental Procedures : The process involves the use of calcium (II) iodide as a protective agent for the Fmoc protecting group and is optimized for a broad scope of amino esters .
- Results or Outcomes : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Safety And Hazards
When handling Fmoc-D-Ser-OH, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTKZVJMSCONAK-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350933 | |
| Record name | Fmoc-D-Ser-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Ser-OH | |
CAS RN |
116861-26-8 | |
| Record name | Fmoc-D-Ser-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



